molecular formula C23H46O3S B009562 Methanesulfonic acid erucyl ester CAS No. 102542-59-6

Methanesulfonic acid erucyl ester

Cat. No.: B009562
CAS No.: 102542-59-6
M. Wt: 402.7 g/mol
InChI Key: LQEQEAAOCYCCFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methanesulfonic acid erucyl ester typically involves the esterification of methanesulfonic acid with erucyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds as follows:

CH3SO3H+C22H43OHCH3SO3C22H43+H2O\text{CH}_3\text{SO}_3\text{H} + \text{C}_22\text{H}_43\text{OH} \rightarrow \text{CH}_3\text{SO}_3\text{C}_22\text{H}_43 + \text{H}_2\text{O} CH3​SO3​H+C2​2H4​3OH→CH3​SO3​C2​2H4​3+H2​O

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the esterification efficiency .

Chemical Reactions Analysis

Methanesulfonic acid erucyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a strong acid or base, the ester can hydrolyze back to methanesulfonic acid and erucyl alcohol.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by an acid or base catalyst.

    Oxidation: The ester can undergo oxidation reactions, particularly at the erucyl chain, leading to the formation of various oxidized products.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid erucyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which methanesulfonic acid erucyl ester exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with cell membranes, altering their permeability and function. The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the sulfonic acid, followed by the elimination of water .

Comparison with Similar Compounds

Methanesulfonic acid erucyl ester can be compared with other similar compounds, such as:

    Ethyl methanesulfonate: Another ester of methanesulfonic acid, used primarily as a mutagen in genetic research.

    Methyl methanesulfonate: Similar in structure but with a shorter alkyl chain, used in various chemical synthesis applications.

    Butyl methanesulfonate: Used in organic synthesis and as a reagent in various industrial processes.

This compound is unique due to its long erucyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in surfactants and lubricants .

Properties

IUPAC Name

docos-13-enyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEQEAAOCYCCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407972
Record name 13-Docosen-1-ol,1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102542-59-6
Record name 13-Docosen-1-ol,1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid erucyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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